molecular formula C7H6N2S2 B2756233 4-Thien-3-yl-1,3-thiazol-2-amine CAS No. 105362-05-8

4-Thien-3-yl-1,3-thiazol-2-amine

Cat. No.: B2756233
CAS No.: 105362-05-8
M. Wt: 182.26
InChI Key: SBOMEHIUYMFKNH-UHFFFAOYSA-N
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Description

4-Thien-3-yl-1,3-thiazol-2-amine is a heterocyclic compound that features both a thiazole and a thiophene ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the thiophene ring is a five-membered ring containing sulfur

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets in the body, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and its distribution within the body.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact on cellular function and health.

Action Environment

The compound’s solubility in various solvents suggests that its action may be influenced by the chemical environment . Additionally, the compound’s interaction with various targets suggests that its efficacy may be influenced by the physiological environment, including the presence of other molecules and the state of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thien-3-yl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Thien-3-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in both the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom in the thiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur in the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Thien-3-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique electronic properties.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenyl-1,3-thiazole-2-amine share structural similarities and exhibit similar biological activities.

    Thiophene Derivatives: Compounds such as 2-aminothiophene and 3-thiophenecarboxylic acid are structurally related and have comparable chemical properties.

Uniqueness: 4-Thien-3-yl-1,3-thiazol-2-amine is unique due to the presence of both thiazole and thiophene rings, which confer a combination of chemical reactivity and biological activity not commonly found in other compounds. This dual functionality makes it a versatile molecule for various applications in research and industry.

Properties

IUPAC Name

4-thiophen-3-yl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-7-9-6(4-11-7)5-1-2-10-3-5/h1-4H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOMEHIUYMFKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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